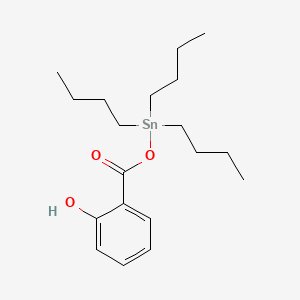

Tributyltin salicylate

Description

Research Trajectories and Global Regulatory Responses for Organotin Compounds

Research into organotin compounds quickly expanded from synthesis and characterization to widespread application, which in turn led to investigations of their environmental and biological impact. semanticscholar.orgsysrevpharm.org Triorganotins, particularly tributyltin (TBT) compounds, were found to be potent biocides. semanticscholar.org This property led to their extensive use as antifungal agents in textiles and paper, in industrial cooling systems, and most notoriously, as the primary active ingredient in antifouling paints for the hulls of ocean-going ships starting in the 1960s. zenodo.orgsemanticscholar.org

The widespread use of TBT-based paints resulted in global contamination of the marine environment. semanticscholar.org Subsequent research in the 1980s uncovered severe, unintended consequences for non-target marine organisms. ospar.org One of the most well-documented effects was "imposex," the imposition of male sexual characteristics on female marine snails, which led to population decline. semanticscholar.orgospar.org Research demonstrated that TBT compounds were highly toxic endocrine disruptors, affecting the immune and reproductive systems of various marine species even at very low concentrations. semanticscholar.orgospar.org

These research findings prompted a global regulatory response. ospar.org The International Maritime Organization (IMO) adopted the International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention) in 2001, which called for a global prohibition on the application of organotin-based antifouling paints by January 1, 2003, and their complete absence from ship hulls by January 1, 2008. ospar.org In the European Union, the use of tributyltin compounds for applications like biocides was prohibited as they were not notified under the Biocides Directive (98/8/EC). ospar.org These regulations drove research toward developing less hazardous alternatives for antifouling applications. zenodo.org

Scope and Significance of Tributyltin Salicylate (B1505791) Research within Organotin Chemistry

Research has been conducted on the synthesis of tributyltin derivatives of salicylic (B10762653) acid and their subsequent characterization using instrumental techniques. researchgate.net Studies have investigated Tributyltin salicylate for the same applications as other TBT compounds, namely as a potential biocide for use in antifouling coatings and as a pesticide. ontosight.ai Its potential as a catalyst, a known application for other organotins, has also been noted. ontosight.ai

Investigations into the biological activity of organotin salicylates have shown them to be effective antifungal agents. semanticscholar.org One comparative study demonstrated that the minimum inhibition concentration (MIC) values for organotin salicylates were generally lower (indicating higher efficacy) than for related organotin derivatives of benzoate (B1203000) or acetylsalicylate. semanticscholar.org Further research has focused on the synthesis and characterization of various organotin salicylates to explore their structural chemistry and potential as antibacterial agents. researchgate.net

Table 2: Physicochemical Data for Tributyltin (IV) Salicylate Derivatives Data derived from a study on synthesized derivatives of Tributyltin(IV) and salicylic acid.

| Compound | Molar Ratio (TBT:Salicylic Acid) | Color | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Derivative 1 | 1:1 | White | 78 | 62-64 |

| Derivative 2 | 1:2 | White | 75 | 118-120 |

| Derivative 3 | 2:1 | White | 82 | 180-182 |

Source: Adapted from ResearchGate. researchgate.net

The research into this compound, while not as extensive as that for compounds like Tributyltin oxide, is significant for its contribution to the structure-activity relationship knowledge base of organotin carboxylates. sysrevpharm.org It serves as a specific example within the broader investigation into how modifying the carboxylate group can fine-tune the biological and chemical properties of triorganotin compounds. sysrevpharm.org

Properties

IUPAC Name |

tributylstannyl 2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.3C4H9.Sn/c8-6-4-2-1-3-5(6)7(9)10;3*1-3-4-2;/h1-4,8H,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMRBQSZBQBLKB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O3Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063422 | |

| Record name | Tributyltin salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4342-30-7 | |

| Record name | Benzoic acid, 2-hydroxy-, tributylstannyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4342-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyltin salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004342307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyltin salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, tributylstannyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributyltin salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylstannyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLTIN SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3S2L749P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies

Synthetic Routes for Tributyltin Salicylate (B1505791) and its Analogues

The synthesis of tributyltin salicylate and its analogues can be achieved through several established routes. A common method involves the reaction of a tributyltin precursor, such as tributyltin oxide or tributyltin chloride, with salicylic (B10762653) acid or its derivatives. ijsr.netchemicalbook.com

One general approach is the thermal condensation reaction between a tributyltin compound and a salicylate. researchgate.net For instance, dibutyltin (B87310) salicylate has been prepared by reacting dibutyltin oxide with salicylic acid. ijsr.net Similarly, tributyltin alkoxides, synthesized from the reaction of tributyltin chloride with sodium alkoxides, can serve as precursors for various derivatives. chemicalbook.com Another method is the transesterification of a salicylic acid lower alkyl ester with a specific alcohol in the presence of a tin-based catalyst. google.com

Derivatization can also lead to more complex structures. For example, bimetallic μ-oxoisopropoxides containing tin and another metal, like aluminum or titanium, can be synthesized and subsequently reacted with salicylates to form novel hetero-metallic derivatives. researchgate.netzenodo.org

Spectroscopic and Elemental Characterization Techniques

A suite of spectroscopic and analytical techniques is essential to confirm the identity and purity of synthesized this compound. These methods provide detailed information about the molecular structure, bonding, and elemental composition of the compound. isca.meresearchgate.net

Infrared (IR) spectroscopy is a fundamental tool for characterizing this compound. The IR spectrum reveals key functional groups within the molecule. The asymmetric stretching vibration of the carboxylate group (–CO2) typically appears as an intense absorption band in the region of 1560–1601 cm⁻¹. ijsr.net Other significant bands include those corresponding to the Sn-O and Sn-C bonds. researchgate.net For example, in some organotin salicylates, the Sn-O vibration is observed around 587 cm⁻¹. scirp.org The presence of phenyl groups from the salicylate moiety is confirmed by vibrations in their characteristic regions. scirp.org

Interactive Table: Key IR Spectral Data for Organotin Salicylates Click on the headers to sort the data.

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carboxylate (COO) | Asymmetric Stretch | 1560 - 1601 | ijsr.net |

| Tin-Oxygen (Sn-O) | Stretch | ~465 - 587 | researchgate.netscirp.org |

| Tin-Carbon (Sn-C) | Stretch | ~545 | researchgate.net |

| Phenyl (C-H) | Bending | 692 - 727 | scirp.org |

Multinuclear NMR spectroscopy provides detailed structural information in solution.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are used to identify the organic moieties of the compound. rsc.org In ¹H NMR, the signals for the butyl groups attached to the tin atom and the aromatic protons of the salicylate ring appear in their expected chemical shift regions. researchgate.net ¹³C NMR spectra show characteristic resonances for the carbons of the butyl chains and the salicylate group. rsc.orgnih.gov The coupling constant ¹J(¹¹⁹Sn-¹³C) provides insight into the coordination geometry around the tin atom. researchgate.net

¹¹⁹Sn NMR: Tin-119 (¹¹⁹Sn) NMR is particularly informative for organotin compounds. huji.ac.il The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. rsc.orgdeepdyve.com For many triorganotin carboxylates in non-coordinating solvents like CDCl₃, the tin atom is four-coordinate, resulting in a tetrahedral geometry. researchgate.net However, in the solid state, these compounds can be polymeric with five-coordinate tin atoms in a trigonal bipyramidal geometry. researchgate.net This change from a five-coordinate to a four-coordinate environment upon dissolution is readily observed by ¹¹⁹Sn NMR. researchgate.net For instance, a ¹¹⁹Sn NMR signal at -110 ppm is characteristic of a tetracoordinated tin atom. scirp.org

NMR of Other Nuclei (²⁷Al, ¹¹B): For derivatized analogues containing other metals, NMR of different nuclei is employed. For example, in the characterization of tributyl Sn(IV)-Al(III)-μ-oxoisopropoxide salicylate derivatives, ²⁷Al NMR would be used to probe the environment around the aluminum atom. researchgate.netzenodo.org

Interactive Table: Representative NMR Data for Organotin Salicylates Click on the headers to sort the data.

| Nucleus | Compound Type | Typical Chemical Shift (δ, ppm) | Coordination in Solution | Reference |

| ¹¹⁹Sn | Triorganotin Salicylate | ~ -110 | 4 (Tetrahedral) | scirp.orgresearchgate.net |

| ¹³C | Tributyltin Moiety | Varies | 4 (Tetrahedral) | rsc.orgnih.gov |

| ¹H | Salicylate Phenyl Protons | δ 6.4 – 7.6 | 4 (Tetrahedral) | researchgate.net |

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound. who.int Techniques such as spark source mass spectrometry or gas chromatography-tandem mass spectrometry can be employed for the analysis of organotin compounds. who.intresearchgate.net The predicted monoisotopic mass for this compound (C₁₉H₃₂O₃Sn) is 428.137347 Da. nih.gov Collision Cross Section (CCS) values for different adducts, such as [M+H]⁺ and [M+Na]⁺, can also be predicted to aid in identification. uni.lu

Interactive Table: Predicted Mass Spectrometry Data for this compound Click on the headers to sort the data.

| Adduct | Formula | m/z (mass/charge) | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | C₁₉H₃₃O₃Sn⁺ | 429.14464 | 204.3 | uni.lu |

| [M+Na]⁺ | C₁₉H₃₂O₃NaSn⁺ | 451.12658 | 207.0 | uni.lu |

| [M-H]⁻ | C₁₉H₃₁O₃Sn⁻ | 427.13008 | 204.2 | uni.lu |

| [M+NH₄]⁺ | C₁₉H₃₆NO₃Sn⁺ | 446.17118 | 216.9 | uni.lu |

Elemental analysis provides the percentage composition of carbon, hydrogen, and tin in the synthesized compound. The experimentally found percentages are compared with the calculated theoretical values based on the molecular formula (C₁₉H₃₂O₃Sn) to confirm the compound's purity and empirical formula. isca.meresearchgate.net For dibutyltin salicylate, the tin content has been determined to be 23.63%. ijsr.net

Interactive Table: Elemental Composition of this compound (C₁₉H₃₂O₃Sn) Click on the headers to sort the data.

| Element | Symbol | Atomic Mass | Calculated % | Found % | Reference |

| Carbon | C | 12.011 | 53.42 | Varies | isca.meresearchgate.net |

| Hydrogen | H | 1.008 | 7.55 | Varies | isca.meresearchgate.net |

| Oxygen | O | 15.999 | 11.23 | - | |

| Tin | Sn | 118.71 | 27.80 | Varies | isca.meresearchgate.net |

Crystallographic Analysis of this compound Structures

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds like this compound. who.int While a specific structure for this compound is not widely reported, analysis of closely related organotin salicylates and carboxylates provides significant insight. researchgate.netresearchgate.net

These studies often reveal that in the solid state, triorganotin carboxylates adopt a polymeric structure. researchgate.net In such structures, the tin atom is typically five-coordinate, featuring a trans-trigonal bipyramidal geometry. researchgate.net The three organic groups (e.g., butyl groups) occupy the equatorial positions, while the axial positions are occupied by oxygen atoms from bridging carboxylate ligands. researchgate.netresearchgate.net This bridging leads to the formation of an extended polymeric chain. This contrasts with the monomeric, four-coordinate tetrahedral geometry generally observed for these compounds in solution. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculation Approaches (e.g., Time-Dependent Density Functional Theory (TD-DFT))

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules like tributyltin salicylate (B1505791). Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) provide insights into molecular geometry, stability, and spectroscopic properties. researchgate.netrsc.org

DFT is a computational method used to investigate the electronic structure of many-body systems. nih.gov Geometric optimization of a molecule, for instance, can be performed using a DFT functional method like B3LYP, which helps in determining the most stable three-dimensional structure. nih.gov For salicylate-containing compounds, DFT calculations have been used to analyze the geometry of metallacycles formed with metal cations, indicating preferential binding based on the structure. nih.gov In studies of related organometallic compounds, such as triphenylantimony(V)-o-salicylate, semi-empirical molecular orbital methods have been employed to perform normal coordinate analysis and understand vibrational spectra. researchgate.net The knowledge of charge distribution derived from these calculations is essential for interpreting molecular interactions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent electromagnetic fields, making it suitable for predicting electronic excitation energies and optical absorption spectra. researchgate.net It is a key tool for designing and understanding the performance of dye sensitizers in solar cells, where it helps elucidate electronic structures and optical features. researchgate.net For a compound like tributyltin salicylate, TD-DFT could be applied to predict its UV-Vis absorption spectrum and understand its photostability and electronic transitions, which are critical for predicting its environmental fate and reactivity.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules and their interactions at an atomic level over time. mdpi.com This approach is particularly useful for investigating how compounds like this compound interact with biological structures such as cell membranes.

MD simulations have been used extensively to model the perturbation of lipid bilayers by molecules like salicylate and tributyltin (TBT). nih.govnih.gov Studies on salicylate show that it interacts with and associates at the water-lipid interface of a dipalmitoylphosphatidylcholine (DPPC) bilayer. nih.govnih.gov This interaction leads to significant structural changes in the membrane, including a decrease in the area per head group and an increased ordering of the lipid acyl tails. nih.gov The salicylate molecule tends to adopt a nearly perpendicular orientation at the interface, penetrating more deeply into the bilayer than simple ions. nih.govnih.gov

Separately, TBT has been shown to modify the lipid profile of organisms. nih.gov In the fungus Cunninghamella elegans, exposure to TBT led to a significant increase in the levels of phosphatidylcholine (PC) and a decrease in phosphatidylethanolamine (B1630911) (PE). nih.gov Since the PC/PE ratio is crucial for membrane integrity, this alteration suggests a mechanism of TBT-induced damage. nih.gov

Based on these findings, a model for this compound interaction with a lipid bilayer would involve the salicylate moiety anchoring at the water-lipid interface, causing structural ordering of the lipid tails, while the tributyltin moiety could induce changes in the phospholipid composition, collectively leading to significant membrane perturbation.

Table 1: Effects of Salicylate on DPPC Lipid Bilayer Properties from MD Simulations

| Property | Observation | Significance |

| Area per Lipid | Significant decrease | Indicates membrane condensation |

| Lipid Tail Order | Increased ordering | Suggests reduced membrane fluidity |

| Lipid Volume | Small, statistically insignificant reduction | Minimal impact on overall lipid packing |

| Mechanical Properties | No significant alteration in compressibility or bending modulus | Suggests influence is more electrical than mechanical nih.gov |

This table is based on findings from molecular dynamics simulations of salicylate with a DPPC bilayer. nih.gov

The interaction of salicylate with the lipid bilayer interface also has profound effects on the local ion environment and electrostatic properties. nih.gov MD simulations reveal that the binding of salicylate to a DPPC membrane displaces chloride ions from the bilayer-water interface. nih.govnih.gov This competition between salicylate and chloride for binding sites has also been observed experimentally in other biological systems. nih.gov

Furthermore, salicylate significantly influences the electrostatic potential across the membrane system. nih.gov It causes a notable increase in the electrostatic potential at the water-lipid interface. nih.gov This change in charge density and dielectric properties is a key aspect of how salicylate perturbs cellular electrical behavior. nih.gov For this compound, the lipophilic tributyltin cation would also contribute to these interfacial electrostatic changes, potentially amplifying the perturbation of the membrane's electrical properties. Studies on the adsorption of salicylate onto mineral surfaces like hematite (B75146) also show that the bound ions can exert an "Umbrella effect," covering multiple surface sites and altering the structure of the interfacial layer. srce.hr

Table 2: Influence of Salicylate on Interfacial Electrostatic Potential

| System Condition | Effect on Electrostatic Potential at Water-Lipid Interface |

| Without NaCl | Significant increase (p < 0.05) nih.gov |

| With NaCl | Significant increase (p < 0.05) only at 60mM salicylate concentration nih.gov |

This data is derived from MD simulations of a DPPC bilayer with varying concentrations of salicylate. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modelling for Biological Activity

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the chemical structure of a compound with its biological activity. ljmu.ac.uknih.gov These models are invaluable for predicting the activity of new compounds and for understanding the molecular properties that drive their effects. ljmu.ac.uknih.gov

QSAR models use statistical methods to create a mathematical relationship between chemical properties (descriptors) and activity. ui.ac.id For a series of alkyl salicylates, a QSAR model was developed to predict their cytotoxic activity against breast cancer cells. ui.ac.id The resulting equation demonstrated that the biological activity was dependent on descriptors such as the octanol-water partition coefficient (logP), molar refractivity (mr), and the energy of the lowest unoccupied molecular orbital (LUMO). ui.ac.id

A hypothetical QSAR model for this compound would likely incorporate descriptors for both the organotin and salicylate parts of the molecule. Key descriptors would include:

Lipophilicity (log P): Crucial for membrane partitioning and transport to target sites. ui.ac.id

Steric/Shape Descriptors (e.g., Molar Refractivity): Describe the size and shape of the molecule, which influences binding to biological targets. ui.ac.id

Electronic Descriptors (e.g., LUMO energy, atomic charges): Relate to the reactivity of the molecule and its ability to participate in electrostatic or covalent interactions. ui.ac.id

Table 3: Example of a QSAR Equation for Alkyl Salicylate Cytotoxicity

| Dependent Variable | QSAR Equation | Key Descriptors |

| Log (1/IC₅₀) | Log (1/IC₅₀) = -1236.21871 - 236.42806 * logP(o/w) - 1186.53810 * AM1_LUMO + 251.55826 * mr | logP(o/w), AM1_LUMO, mr |

This table illustrates the type of equation generated in a QSAR study, based on research on alkylated salicylic (B10762653) acids. IC₅₀ is the half-maximal inhibitory concentration. ui.ac.id

Prediction of Environmental Fate and Distribution Parameters

Computational models are essential tools for predicting the environmental distribution and persistence of chemicals like this compound. ku.ac.th These models often rely on key physicochemical properties that govern how a compound partitions between different environmental compartments such as water, soil, and biota. ku.ac.thepa.gov

The octanol-water partition coefficient (Kow) is a critical parameter for predicting the environmental fate of a substance. ku.ac.thnist.gov It measures the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium, serving as a proxy for its lipophilicity and potential for bioaccumulation. ku.ac.thwho.int A high Kow value indicates a tendency for the compound to associate with organic matter and lipids. who.int

For tributyltin (TBT), the lipophilic character and low water solubility cause it to adsorb readily onto particles. who.int Experimental determination of the octanol-water partition coefficient for TBT, using the OECD shake-flask method, has yielded logarithm values (log Kow) that are influenced by environmental conditions. ku.ac.th

Key Findings for Tributyltin (TBT) Partitioning:

Log Kow: The logarithm of the octanol-water partition coefficient for TBT has been found to range from 3.9 to 4.9, with the variation depending on the salinity of the water. ku.ac.th

Sediment-Water Partition Coefficient (Kd): The partitioning between sediment and water is also highly variable, with Kd values ranging from 88 to 4,909 L/kg. ku.ac.th This variation is dependent on sediment properties, salinity, pH, and temperature. ku.ac.th

These experimentally determined partition coefficients can be used as inputs for computational models like the EPISuite program to provide more accurate, site-specific predictions of environmental fate, persistence, and toxicity compared to default model values. ku.ac.th The pH dependency of partitioning is particularly important, as it affects the speciation of the compound and its interaction with charged surfaces in sediment and soil. ku.ac.th

Table 4: Experimentally Determined Partition Coefficients for Tributyltin (TBT)

| Parameter | Value Range | Influencing Factors | Reference |

| Log Kow (Octanol-Water) | 3.9 – 4.9 | Salinity | ku.ac.th |

| Kd (Sediment-Water) | 88 – 4909 L/kg | Sediment properties, Salinity, pH, Temperature | ku.ac.th |

Sediment-Water Partition Coefficient (Kd) and Organic Carbon Partition Coefficient (Koc) Derivations

The partitioning of an organic compound between sediment and water is a critical process that dictates its environmental fate, bioavailability, and potential toxicity to benthic organisms. This partitioning behavior is quantified by the sediment-water partition coefficient (Kd) and the organic carbon partition coefficient (Koc). While specific experimental data for this compound is limited, extensive research on the tributyltin (TBT) cation, the active and environmentally relevant moiety, provides a strong basis for understanding its partitioning behavior.

The Sediment-Water Partition Coefficient (Kd) describes the ratio of a chemical's concentration in the sediment to its concentration in the surrounding water at equilibrium. epa.gov It is an empirical value that is highly dependent on the specific properties of the sediment and the water. ku.ac.th Experimental determination of Kd for TBT has been conducted using batch equilibrium methods, such as the one described in ASTM standard E1195-01, which involves establishing Freundlich adsorption isotherms. ku.ac.th These studies reveal that Kd values for TBT can vary significantly, with reported values ranging from as low as 88 L/kg to as high as 4,909 L/kg. ku.ac.th This wide range is attributed to several factors including sediment composition (e.g., clay and organic matter content), pH, salinity, and temperature. ku.ac.thplymouth.ac.uk For instance, TBT adsorption tends to increase in fine-grained, organic-rich sediments compared to sandy sediments with low organic content. plymouth.ac.uk

The Organic Carbon Partition Coefficient (Koc) normalizes the Kd value to the fraction of organic carbon (foc) in the sediment (Koc = Kd / foc). ku.ac.thchemsafetypro.com This normalization is based on the principle that the sorption of hydrophobic organic compounds is primarily driven by partitioning into the organic matter present in soil and sediment. ecetoc.org By accounting for the organic carbon content, Koc provides a less variable measure of a chemical's tendency to adsorb to sediment and allows for more consistent comparisons across different sediment types. ecetoc.org Koc can be calculated from experimentally derived Kd values or estimated using computational models based on a chemical's other physicochemical properties, such as its octanol-water partition coefficient (Kow). ku.ac.thecetoc.org For TBT, reported Koc values in the literature show considerable variation, ranging from 300 to 150,000 L/kg. ices.dk This variability underscores the influence of environmental factors beyond organic carbon, such as pH and salinity, on the partitioning of ionizable organotin compounds. ices.dk

Table 1: Reported Partition Coefficients for Tributyltin (TBT) This table presents a range of experimentally determined and calculated partition coefficients for Tributyltin (TBT), which serves as a proxy for understanding the environmental partitioning of this compound.

| Partition Coefficient | Value Range | Influencing Factors | Reference |

| Kd (L/kg) | 88 - 4,909 | Sediment properties, salinity, pH, temperature | ku.ac.th |

| 300 - 24,677 | Sediment type, organic carbon content | epa.govices.dk | |

| Koc (L/kg) | 300 - 150,000 | pH, salinity, TBT concentration | ices.dk |

| Log Koc | 4.6 (selected value for calculation) | Based on a Norwegian investigation | ices.dk |

Equilibrium Partitioning Methodologies

Equilibrium Partitioning (EqP) is a theoretical framework used in ecotoxicology and risk assessment to predict the bioavailability and potential toxicity of sediment-associated contaminants to benthic organisms. rivm.nl The core assumption of the EqP method is that the biological effects of a non-ionic organic chemical are related to its concentration in the sediment pore water, which is assumed to be in equilibrium with the solid-phase sediment. rivm.nl Consequently, by knowing the partition coefficient (Kd or Koc), one can derive sediment quality guidelines (SQGs) from established water-quality criteria that are protective of aquatic life. ices.dkrivm.nl

The application of EqP methodologies to organotin compounds like tributyltin is complex due to their ionizable nature. ices.dk The partitioning of TBT is not solely governed by hydrophobic interactions with organic carbon but is also significantly influenced by factors like pH and salinity, which affect its chemical speciation. plymouth.ac.ukices.dk

The general EqP approach involves the following steps:

Characterization of Partitioning: The first step is to determine the Koc value for the contaminant. This is typically done through batch isotherm experiments where the chemical is equilibrated with sediments of varying organic carbon content. ku.ac.thresearchgate.net

Porewater Concentration Estimation: The concentration of the contaminant in the sediment pore water (Cpw) is estimated from its total concentration in the sediment (Csed) and the Koc value, using the following relationship: Cpw = Csed / (foc * Koc) where foc is the fraction of organic carbon in the sediment. chemsafetypro.com

Risk Characterization: The estimated porewater concentration (Cpw) is then compared to known water-only toxicity benchmarks (e.g., an LC50 or a chronic water quality criterion) to assess the potential risk to sediment-dwelling organisms. ices.dk

For TBT, EqP calculations have been used to derive preliminary environmental quality standards (EQS) for sediment. ices.dknih.gov For example, the European Commission reported a preliminary QS_sediment (Quality Standard for sediment) of 0.02 µg/kg derived using the EqP approach. ices.dk Later assessments, using a selected Koc value of 40,000 L/kg, resulted in a calculated EQS of 0.4 µg/kg dry weight. ices.dk These calculations highlight how the selection of the Koc value is a critical and sensitive parameter in the EqP methodology. The large variability in reported Koc values for TBT presents a significant challenge for the straightforward application of EqP, necessitating a careful evaluation of site-specific conditions, particularly pH and salinity. ices.dk

Environmental Fate and Transformation Dynamics

Degradation Pathways and Metabolite Formation

The degradation of the tributyltin moiety is a well-documented process that occurs through both biotic and abiotic pathways, such as photodegradation and microbial action. wikipedia.orgtandfonline.com The primary mechanism is a stepwise loss of butyl groups from the tin atom. researchgate.net

The fundamental degradation pathway for tributyltin is a sequential debutylation or dealkylation process. researchgate.netresearchgate.net This involves the sequential cleavage of the carbon-tin bonds, removing one butyl group at a time. mst.dk This process can be influenced by various environmental factors, including UV radiation, temperature, and microbial activity. researchgate.net The initial compound, tributyltin, is the most toxic form, and its toxicity generally decreases with the removal of each subsequent butyl group. researchgate.netresearchgate.net

As a direct result of the stepwise debutylation, intermediate organotin species are formed. The first step in the degradation of tributyltin (TBT) leads to the formation of dibutyltin (B87310) (DBT). mdpi.comnih.gov Further degradation of DBT then results in the formation of monobutyltin (B1198712) (MBT). researchgate.netmdpi.com These degradation products, while less toxic than the parent TBT compound, are still of environmental concern. researchgate.netljmu.ac.uk Studies have demonstrated this sequential formation in various environmental matrices, including water and sediment, where TBT degrades to DBT, which is then further converted to MBT over time. researchgate.netresearchgate.net

The final stage of the degradation cascade is the transformation of the last organotin intermediate, monobutyltin (MBT), into inorganic tin (Sn). researchgate.netmdpi.com This completes the breakdown of the organometallic structure. Field and laboratory studies have confirmed that in contaminated sediments, a decrease in TBT, DBT, and MBT concentrations corresponds with an increase in inorganic tin concentrations, indicating a complete biotransformation process. usgs.govresearchgate.net This ultimate conversion to inorganic tin represents a significant reduction in the toxicity associated with the original organotin compound. researchgate.net

Biogeochemical Transformation Processes

Biogeochemical cycles, particularly those driven by microbial communities, play a crucial role in the transformation and detoxification of tributyltin in the environment.

Microorganisms are primary mediators of tributyltin degradation in aquatic and terrestrial systems. wikipedia.orgresearchgate.net Various bacteria, fungi, and algae have demonstrated the ability to metabolize TBT into its less toxic derivatives. researchgate.net This biodegradation is a key process in the natural attenuation of TBT-contaminated sites. mdpi.com Some microbes can utilize TBT as a carbon source, while others achieve resistance through the sequential removal of the butyl groups. researchgate.netmdpi.com

Bacteria, in particular, are instrumental in the dealkylation of tributyltin. mdpi.com Numerous bacterial strains isolated from TBT-contaminated environments have shown the capacity to degrade it. researchgate.netnih.gov This process involves the enzymatic cleavage of the tin-carbon bond, leading to the formation of dibutyltin, monobutyltin, and finally, inorganic tin. researchgate.netnih.gov For instance, studies have shown that bacteria such as Pseudomonas putida and Moraxella osloensis can effectively degrade TBT. mdpi.comnih.gov The efficiency of bacterial dealkylation can be influenced by environmental conditions like pH, temperature, and the availability of nutrients. researchgate.netnih.gov

Interactive Data Table: Degradation Products of Tributyltin

| Compound | Abbreviation | Role in Pathway |

| Tributyltin | TBT | Parent Compound |

| Dibutyltin | DBT | First Metabolite |

| Monobutyltin | MBT | Second Metabolite |

| Inorganic Tin | Sn | Final Product |

Interactive Data Table: TBT Biodegradation by Bacterial Species

| Bacterial Species | Degradation Capability | Finding | Reference |

| Moraxella osloensis | High resistance and degradation | Achieved approximately 80% TBT degradation in 7 days, producing DBT and inorganic tin. | nih.gov |

| Pseudomonas putida | High biodegradation potential | Can use TBT as a carbon source and generates degradation products with lower toxicity. | mdpi.com |

Microbial Degradation and Biotransformation Mechanisms

Sorption and Desorption Dynamics in Aquatic and Sedimentary Systems

The fate of tributyltin in aquatic environments is heavily influenced by its tendency to move from the water phase to solid phases like suspended particles and sediments.

Tributyltin exhibits low solubility in water and readily adsorbs onto suspended particulate matter and, subsequently, benthic sediments. frontiersin.orgepa.gov This strong affinity for particles is a key process that removes TBT from the water column and transfers it to the sediment bed. mst.dk Studies have shown that a significant portion of TBT introduced into an aquatic system can end up in the sediments in a matter of weeks. frontiersin.org The process of adsorption is reversible, meaning that TBT can also be released from sediments back into the water, particularly if the sediments are disturbed by events like storms or dredging. epa.govresearchgate.net This dynamic makes contaminated sediments a persistent source of pollution. frontiersin.org

The extent of tributyltin sorption to sediments is not uniform and is strongly influenced by the physical and chemical properties of the sediment itself.

Organic Carbon Content: The total organic carbon (TOC) content of the sediment is a primary determinant of TBT's sorption behavior. frontiersin.orgnih.govices.dk TBT, being a hydrophobic compound, preferentially partitions into the organic matter within the sediment. nih.govnih.gov Generally, sediments with higher organic carbon content exhibit a greater capacity to adsorb TBT. ices.dk The organic carbon-normalized sediment-water partition coefficient (Koc) for TBT is in the range of 10⁴ to 10⁵ L/kg, indicating strong binding. nih.gov

pH and Salinity: Other factors such as pH and salinity also play a crucial role. nih.govices.dknih.gov TBT sorption is often maximal around a pH of 6.25, which is its pKa. nih.gov Changes in salinity can either enhance or reduce sorption depending on the pH, due to effects like "salting-out" (which reduces solubility and enhances sorption) and competition from other metal ions for binding sites. nih.govnih.gov

| Sediment Property | Influence on Sorption | Mechanism |

|---|---|---|

| Organic Carbon Content (TOC) | Positive correlation; higher TOC leads to higher sorption frontiersin.orgnih.govices.dk | Hydrophobic partitioning of TBT into organic matter nih.govnih.gov |

| pH | Sorption is maximal near the pKa of TBT (approx. 6.25) nih.gov | Balance between cationic TBT species and deprotonated surface ligands, allowing for ion exchange nih.govnih.gov |

| Salinity | Complex; can enhance or reduce sorption depending on pH nih.govnih.gov | "Salting-out" effect reduces solubility; competition from other cations for binding sites nih.gov |

| Particle Size | Higher sorption to smaller particles (silt/clay) ices.dk | Higher surface area of smaller particles provides more binding sites |

Effects of Environmental Parameters (e.g., pH, Salinity, Temperature)

The environmental fate and behavior of Tributyltin (TBT) are heavily dependent on physicochemical parameters. frontiersin.org Factors such as pH, temperature, and salinity play a crucial role in determining its solubility, bioavailability, degradation rates, and partitioning between water and sediment. frontiersin.orgresearchgate.net

pH: The acidity or alkalinity of the water is a significant factor. researchgate.net The speciation of TBT, meaning its chemical form, is strongly influenced by pH. nih.gov Adsorption of TBT to sediments is a reversible process that depends on the pH level of the surrounding water. wikipedia.org This influences its concentration and availability in the aquatic environment. wikipedia.org In systems with high pH, TBT is predominantly found in its hydroxide (B78521) form, which contributes to its hydrophobic properties. nih.gov Studies on bioremediation have shown that adjusting the pH to a specific level (e.g., 7.5) can significantly enhance the degradation of TBT in sediment. nih.gov

Salinity: Salinity affects both the solubility and bioavailability of TBT. researchgate.net Research has demonstrated that adjusting salinity can improve the solubilization of TBT in water, thereby increasing its bioavailability for microbial degradation. nih.gov One study found that the highest percentage of TBT solubilization was achieved by adjusting the salinity to 20 practical salinity units (psu), which increased its solubility from 13% to 33%. nih.gov

Temperature: Temperature influences the rate of both biological and chemical degradation processes. researchgate.netresearchgate.net Seasonal variations in water temperature have been linked to changes in the degradation of TBT. nih.gov Higher temperatures generally accelerate microbial activity, leading to faster biodegradation. researchgate.net For instance, the degradation of triphenyltin (B1233371) (a related organotin compound) in seawater was observed to increase with rising temperatures in the range of 4 to 37 °C. researchgate.net In bioremediation studies of TBT-spiked sediment, incubation at 28°C was a key condition, along with aeration and pH adjustment, that reduced the half-life from 578 days to just 11 days. nih.gov However, other environmental factors can also have a significant influence on biodegradation rates, sometimes more so than temperature alone. ljmu.ac.uk

The following table summarizes the observed effects of these parameters on Tributyltin's environmental fate.

| Environmental Parameter | Observed Effect | Research Finding |

| pH | Influences chemical speciation and adsorption to sediment. nih.govwikipedia.org | Adsorption is reversible and pH-dependent; speciation is strongly affected by pH. nih.govwikipedia.org |

| Can be adjusted to enhance biodegradation. nih.gov | Stimulated degradation in sediment was achieved at a pH of 7.5. nih.gov | |

| Salinity | Affects solubility and bioavailability. nih.govresearchgate.net | Adjusting salinity to 20 psu increased TBT solubility from 13% to 33%. nih.gov |

| Temperature | Influences the rate of degradation processes. researchgate.netnih.gov | Degradation of related organotins increases with temperature. researchgate.net |

| Can significantly reduce TBT half-life in sediment. nih.gov | Incubation at 28°C was a key factor in reducing TBT half-life from 578 to 11 days. nih.gov |

Environmental Fate Modeling and Prediction Programs

To assess the potential risk and behavior of chemicals like Tributyltin salicylate (B1505791), various environmental fate models and prediction programs are utilized. These tools use the physicochemical properties of a substance to estimate its distribution and persistence in the environment.

One widely used tool is the Estimation Programs Interface (EPI) Suite™ , developed by the U.S. Environmental Protection Agency. episuite.devepa.gov This software package is a screening-level tool that estimates physical/chemical properties and environmental fate, including biodegradation, bioconcentration, and soil adsorption, for organic chemicals. episuite.devepa.gov Programs within EPI Suite™, such as BIOWIN™, estimate biodegradation potential, while KOCWIN™ predicts the soil and sediment sorption coefficient. episuite.dev

Multimedia fugacity models are another important tool. These models predict the partitioning of chemicals among different environmental compartments like air, water, soil, and sediment. researchgate.net A level IV multimedia fugacity model was developed to simulate the fate, transfer, and transport of TBT in the Three Gorges Reservoir, considering factors like water level fluctuations. researchgate.net

Other predictive approaches include:

Equilibrium Partitioning (EqP) Method: Data suggests that sediment-water partitioning for TBT is predictable using the assumptions of this method, where organic carbon in sediment is the major controlling factor. nih.gov

Toxicokinetic Modeling and Critical Body Residue (CBR) Approach: These models are useful for examining bioaccumulation and toxicity responses. nih.gov

Machine Learning Systems: Platforms such as BiodegPred have been developed to predict the biodegradability and toxicity of chemical compounds based on their structure. nih.gov These systems are trained on existing experimental data to provide a prognosis of a molecule's environmental fate. nih.gov

The table below lists some programs and models used for predicting the environmental fate of chemical compounds.

| Program/Model Name | Developer/Type | Function | Relevant Application for TBT |

| EPI Suite™ | U.S. EPA / SRC, Inc. | Estimates various physical/chemical and environmental fate properties. episuite.dev | Predicts biodegradation (BIOWIN™), soil/sediment sorption (KOCWIN™), and bioconcentration (BCFBAF™). episuite.dev |

| Multimedia Fugacity Model | Mathematical Model | Predicts the partitioning and fate of chemicals in a multi-compartment environment. researchgate.net | Used to simulate the fate, transfer, and transport of TBT in a large reservoir system. researchgate.net |

| BiodegPred | Machine Learning System | Merges computational methods to predict biodegradability and toxicity from chemical structure. nih.gov | Can provide an informed prognosis on the likelihood of a compound like TBT being catabolized in the biosphere. nih.gov |

| ECOSAR™ | Part of EPI Suite™ | Estimates the aquatic toxicity of industrial chemicals. episuite.dev | Can be used to predict the ecotoxicological effects of TBT on aquatic organisms. |

Biological Impact and Mechanistic Ecotoxicology Non Human Organisms

Antimicrobial Efficacy and Mechanisms

Tributyltin (TBT) compounds, including derivatives of salicylic (B10762653) acid, are recognized for their potent biocidal properties. researchgate.net The antimicrobial activity of these organotin compounds is significantly greater than that of the parent ligand, salicylic acid, alone. researchgate.netbookpi.org

Derivatives of tributyltin (IV) salicylate (B1505791) have demonstrated notable antibacterial efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netbookpi.org Specific studies have evaluated their performance against representative species such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.netbookpi.org In general, many essential oils and chemical compounds show differing levels of activity against these two bacterial groups, a difference often attributed to the structural variations in their cell membranes. mdpi.commdpi.com Gram-positive bacteria are often more susceptible to hydrophobic agents due to their membrane structure. mdpi.com Salicylic acid itself has been shown to be more active against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa than against Gram-positive ones such as Enterococcus faecalis and Staphylococcus aureus. nih.gov However, tributyltin salicylate derivatives exhibit broad-spectrum activity, inhibiting the growth of both types of bacteria. researchgate.netbookpi.org

The antifungal properties of this compound derivatives have been specifically tested against the fungi Aspergillus niger and Candida albicans. researchgate.netbookpi.org These organisms are common targets in the screening of antifungal agents. ijbpsa.commdpi.com Research confirms that this compound compounds are effective in inhibiting the growth of both of these fungal species. researchgate.netbookpi.org The activity of these organotin derivatives was found to be superior when compared to the antifungal effect of the salicylic acid ligand by itself. researchgate.net

The antimicrobial potency of this compound derivatives is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.govnih.gov The serial dilution method is commonly used for these determinations. researchgate.net A comparative study of tributyltin (IV) derivatives of salicylic acid highlighted the enhancement of antimicrobial activities in the synthesized compounds compared to the ligand alone. researchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of Tributyltin (IV) Salicylate Derivatives Data derived from studies on tributyltin (IV) derivatives of salicylic acid. researchgate.net

| Compound/Derivative | Test Organism | Type | MIC (Molar Concentration x 10⁻⁵) |

| Tributyltin (IV) Derivative of Salicylic Acid | Staphylococcus aureus | Gram-positive Bacteria | Data not specified in search results |

| Tributyltin (IV) Derivative of Salicylic Acid | Escherichia coli | Gram-negative Bacteria | Data not specified in search results |

| Tributyltin (IV) Derivative of Salicylic Acid | Aspergillus niger | Fungus | Data not specified in search results |

| Tributyltin (IV) Derivative of Salicylic Acid | Candida albicans | Fungus | Data not specified in search results |

Tributyltin compounds are utilized as fungicides for wood preservation to protect against microbiological degradation. google.com Wood-destroying fungi, which include brown-rot, white-rot, and soft-rot fungi, can cause significant structural damage to wood when environmental conditions are favorable. czechmycology.orgnih.gov Organotin fungicides, such as bis-(tributyltin)oxide (TBTO), have been evaluated for their efficacy against brown-rot fungi like Serpula lacrymans and white-rot fungi such as Trametes versicolor. czechmycology.org The fungicidal mechanism involves creating an environment where the fungi responsible for enzymatic degradation of the organic material cannot survive. google.com However, the tributyltin compounds can degrade over time in the wood to less effective di- and monobutyltin (B1198712) compounds, which weakens their biological effect. google.com

Endocrine Disruption Mechanisms

Tributyltin (TBT) is a well-established endocrine-disrupting chemical (EDC) that exerts its effects through various molecular pathways, primarily involving interactions with nuclear receptors. nih.gov These interactions can lead to a wide range of reproductive, metabolic, and developmental effects in organisms. nih.govembopress.org

The primary endocrine mechanism of action for TBT involves its interaction with the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.gov TBT acts as an agonist for these receptors, meaning it can activate them. researchgate.net

Retinoid X Receptor (RXR): TBT is a potent activator of RXR. nih.govescholarship.org RXRs are crucial nuclear receptors that form heterodimers with many other receptors, including PPARs, to regulate gene transcription. embopress.orgfrontiersin.org The TBT-mediated induction of imposex (the development of male sexual characteristics in female snails) is considered a classic example of endocrine disruption via the RXR-dependent pathway. nih.gov Structural studies have revealed that TBT forms a covalent bond with a cysteine residue (Cys 432) in the ligand-binding domain of RXRα, which accounts for its high-affinity binding and activation. embopress.org

Peroxisome Proliferator-Activated Receptor γ (PPARγ): TBT also activates PPARγ, often through the RXR-PPARγ heterodimer. embopress.orgfrontiersin.orgmdpi.com This heterodimer is a key regulator of adipocyte differentiation (the development of fat cells), and TBT has been identified as an "obesogen" that promotes the development of fat tissue through this pathway. escholarship.orgnih.gov Nanomolar concentrations of TBT are sufficient to activate the RXR-PPARγ heterodimer. embopress.org The interaction between TBT and PPARγ involves a non-covalent ionic bond between the tin atom of TBT and the sulfur atom of a cysteine residue (Cys285) in the receptor's ligand-binding pocket. frontiersin.orgnih.gov This activation of PPARγ by TBT can lead to increased expression of genes related to lipid metabolism. mdpi.com

Epigenetic Modifications and Transgenerational Effects

Tributyltin has been identified as a compound capable of inducing epigenetic changes, which can lead to heritable alterations in gene expression without changing the underlying DNA sequence. TBT is known to act as a DNA-hypomethylating agent. wikipedia.org Exposure to TBT has been shown to decrease genome-wide and gene-specific DNA methylation in various animals, including molluscs and fish. wikipedia.org In the banded murex (Hexaples trunculus), these epigenetic alterations have been observed in native populations along pollution gradients. wikipedia.org

Furthermore, TBT exposure can result in intergenerational toxicity. Studies on zebrafish (Danio rerio) have shown that early-life exposure to TBT leads to neurodevelopmental deficits in the subsequent generation (F1). nih.gov These effects included enhanced anxiety, reduced aggression, and decreased expression of DNA methyltransferase genes in the brain. nih.gov Research suggests that these intergenerational neurotoxic effects can be attenuated by supplementation with folic acid, a DNA methyl donor. nih.govnovapublishers.com

Aromatase Enzyme Inhibition and Estrogen Signaling Disruption

A primary mechanism of TBT's endocrine-disrupting activity is its interference with steroid hormone metabolism, specifically through the inhibition of the aromatase enzyme. nih.govnih.gov Aromatase is responsible for the conversion of androgens (like testosterone) to estrogens, a critical step in maintaining the hormonal balance necessary for normal sexual development and function. nih.govnih.govbeyondpesticides.org By inhibiting this enzyme, TBT reduces circulating estrogen levels, which is a key factor in the masculinization of female organisms. nih.govbeyondpesticides.org

This disruption extends to broader estrogen signaling pathways. TBT can affect the development of tissues that are sensitive to estrogen, such as the retina in fish. nih.gov Studies in zebrafish have shown that TBT acts as an inhibitor of the estrogen receptor, further diminishing the effects of endogenous estrogens. nih.govbeyondpesticides.org However, some research suggests that TBT's primary mode of action, particularly in the context of imposex in gastropods, may be its function as a high-affinity agonist for nuclear receptors like the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ), rather than solely through aromatase inhibition.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Perturbations

Tributyltin is known to perturb the Hypothalamic-Pituitary-Gonadal (HPG) axis, the central neuroendocrine pathway that regulates development, reproduction, and aging. nih.gov The HPG axis involves a cascade of hormonal signals: Gonadotropin-releasing hormone (GnRH) from the hypothalamus stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn act on the gonads to produce sex steroids like testosterone (B1683101) and estrogen. nih.gov

Studies on related organotins in fish have demonstrated significant disruption of this axis. In male rockfish (Sebastiscus marmoratus), exposure to triphenyltin (B1233371) (TPT), another organotin biocide, resulted in altered expression of GnRH, FSH, and LH in the brain. This disruption led to suppressed spermatogenesis despite elevated testosterone levels, indicating a clear perturbation of the HPG axis function. In mammals, TBT exposure has been shown to reduce hypothalamic GnRH expression and impair ovarian folliculogenesis and steroidogenesis, highlighting the vulnerability of this critical regulatory system to TBT toxicity.

Imposex Induction in Gastropod Molluscs

One of the most well-documented and specific impacts of TBT exposure is the induction of imposex in gastropod molluscs. Imposex is a condition where female snails develop male sexual characteristics, such as a penis and a vas deferens. This irreversible phenomenon is induced by extremely low environmental concentrations of TBT, with some species affected by levels as low as 1-2 ng/L.

The condition has been identified in over 260 gastropod species worldwide and serves as a sensitive biomarker for TBT pollution. nih.gov In severe cases, the developing vas deferens can obstruct the female genital opening, leading to sterility and a failure of reproductive output, which has resulted in population declines and collapses in some species. wikipedia.org

While initially attributed to aromatase inhibition, a convincing body of evidence now indicates that TBT-induced imposex primarily involves the abnormal modulation of the retinoid X receptor (RXR). TBT acts as a potent ligand for RXR, triggering the cascade of gene expression that leads to the development of male genitalia in females.

Table 1: Imposex Development in Gastropod Species Exposed to Tributyltin (TBT)

Developmental and Reproductive Toxicity in Aquatic and Terrestrial Biota

This compound is profoundly toxic to the early life stages of many organisms, causing a suite of developmental and reproductive problems that threaten population viability.

Anatomical Abnormalities and Growth Impairment Studies

Exposure to TBT during critical developmental windows results in significant anatomical malformations and impaired growth. In molluscs, TBT is known to cause shell deformities. Studies on the great pond snail (Lymnaea stagnalis) documented significant shell malformation in embryos exposed to the compound.

In fish, the effects are equally severe. Zebrafish larvae exposed to TBT exhibit reduced growth rates. nih.gov The visual system is particularly sensitive, with TBT exposure leading to abnormal eye development, thinning of the cornea, and retina-specific defects. nih.gov These structural impairments are often accompanied by functional deficits, compromising the organism's ability to survive.

Impacts on Embryonic Development (e.g., notochord development)

TBT is acutely toxic to embryos and larvae. In zebrafish embryos, exposure to TBT at concentrations in the nanogram per liter range leads to dose-dependent increases in embryo coagulation and mortality. The 96-hour LC50 (the concentration lethal to 50% of embryos) for zebrafish has been recorded as low as 5.2 ng/L.

Sub-lethal effects include significant delays in development. In the great pond snail, TBT exposure significantly delayed hatching. Similarly, in sea urchins (Hemicentrotus pulcherrimus), TBT delayed embryonic development in a dose-dependent manner, with 100% of embryos showing developmental impairment at a concentration of 4.68 ppb.

Specifically concerning axial development, TBT exposure has been shown to impact notochord length in larval zebrafish. The notochord is a critical embryonic structure that provides skeletal support and patterns the developing nervous system. Disruption of its formation can lead to severe and lethal anatomical defects.

Table 2: Embryonic Toxicity of Tributyltin (TBT) in Zebrafish (Danio rerio)

Fertility Impairment in Organisms

Tributyltin is a well-documented endocrine-disrupting chemical that adversely affects the reproductive systems of a wide range of non-human organisms. unimontes.braem-sbem.com

In females, exposure to TBT has been shown to cause significant reproductive irregularities. Studies on female rats have demonstrated that TBT can disrupt the estrous cycle, decrease ovary weight, and alter the levels of crucial sex hormones such as 17β-estradiol and progesterone. nih.govresearchgate.net Histological examinations have revealed apoptosis in the corpus luteum and granulosa cells, an increase in the number of atretic and cystic follicles, and a reduction in the primordial and primary ovarian follicle reserve. nih.govnih.govoup.com These findings suggest that TBT exposure can lead to a diminished ovarian reserve and improper follicular development, thereby impairing female fertility. oup.com

In males, TBT exposure leads to a notable decline in reproductive health. A systematic review of its effects on male mammals highlighted decreases in the weights of the testes, epididymis, prostate, and seminal vesicles at higher dose ranges. unimontes.brunimontes.br Furthermore, significant reductions in sperm count and motility, coupled with an increase in sperm abnormalities, have been consistently reported. unimontes.braem-sbem.com TBT is also known to interfere with steroidogenesis, the process of hormone production, further contributing to male reproductive toxicity. unimontes.br In some aquatic species, TBT is famously known for causing "imposex," a condition where female gastropods develop male sexual characteristics. nih.gov

The table below summarizes key research findings on TBT-induced fertility impairment in different organisms.

| Organism | Sex | Observed Effects |

| Rats | Female | Irregular estrous cyclicity, decreased ovary weight, altered hormone levels, apoptosis in ovarian cells, increased atretic follicles. nih.govresearchgate.net |

| Mice | Female | Reduced primordial and primary ovarian follicles, improper follicular development, uterine atrophy, inflammation, and oxidative stress. nih.govoup.com |

| Rats | Male | Decreased weight of reproductive organs (testes, epididymis, prostate), reduced sperm count and motility, increased sperm abnormalities. unimontes.brunimontes.br |

| Mice | Male | Decreased sperm counts and motility, increased sperm abnormalities, sloughing of germ cells in seminiferous tubules. aem-sbem.com |

| Gastropods | Female | Development of male sexual characteristics (imposex). nih.gov |

| Sea Urchin | Both | Decreased fertilization rates and impaired embryonic development. mdpi.com |

Cellular and Molecular Toxicity Pathways (In Vitro and In Vivo Non-Human Models)

The toxicity of tributyltin at the cellular level is multifaceted, involving the disruption of several critical pathways that maintain cellular homeostasis.

Induction of Apoptosis and Cell Cycle Dysregulation (e.g., in Sertoli cells, thymocytes)

Tributyltin compounds are potent inducers of apoptosis, or programmed cell death, in various cell types, which is a key mechanism of their toxicity. In the male reproductive system, Sertoli cells, which are essential for spermatogenesis, are particularly vulnerable. Exposure to tributyltin chloride has been shown to cause apoptosis and cell cycle arrest in Sertoli cells. nih.govnih.gov This directly impacts germ cell functionality and contributes to testicular damage. nih.gov

The immune system is another primary target. TBT induces profound thymus atrophy, largely by triggering the depletion of thymocytes. nih.govucl.ac.uk Studies on rat thymocytes have shown that TBT exposure leads to the characteristic morphological and biochemical changes of apoptosis, including internucleosomal DNA cleavage. nih.govucl.ac.uk This apoptotic process occurs even when cellular energy (ATP) levels are severely depressed and does not appear to require new protein synthesis. nih.govucl.ac.uk Interestingly, TBT exposure in thymocytes did not cause overt disturbances in cell cycle parameters, suggesting a direct activation of the apoptotic pathway. nih.gov

Endoplasmic Reticulum (ER) Stress Responses

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and calcium signaling. TBT disrupts ER function, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. merckmillipore.commetajournal.commdpi.com In response, cells activate the Unfolded Protein Response (UPR) to restore homeostasis. mdpi.com

Studies have shown that TBT induces key markers of ER stress, such as GRP78, CHOP, and spliced XBP1 mRNA. merckmillipore.com This response is observed in various cell types, including hepatocytes and neuronal cells. merckmillipore.commdpi.com The mechanism often involves the disruption of intracellular calcium (Ca2+) homeostasis. TBT can cause an increase in intracellular Ca2+ concentration by releasing it from the ER, which in turn triggers ER stress. merckmillipore.commetajournal.com If the stress is prolonged or excessive and the UPR fails to restore normal function, the cell may initiate apoptosis. mdpi.comresearchgate.net Research indicates that TBT-induced apoptosis in Sertoli and Leydig cells is mediated by the activation of ER stress. nih.govresearchgate.net

Autophagy Pathway Disruption

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates to maintain cellular health. TBT has been found to disrupt this crucial pathway. nih.gov Evidence suggests that TBT inhibits autophagic degradation by impairing lysosomal function. nih.gov It causes an accumulation of autophagosomes not by enhancing their synthesis, but by inhibiting their fusion with lysosomes and subsequent degradation. nih.gov

The mechanism behind this inhibition involves a decrease in the acidity of lysosomes, which is critical for the function of degradative enzymes. nih.govjst.go.jp This impairment of the autophagy-lysosomal pathway can lead to the accumulation of cellular damage, contributing to cell death. nih.gov In hepatocytes, for instance, after initial ER stress, a higher concentration of TBT leads to the activation of autophagy; however, as the concentration continues to increase, autophagy cannot mitigate the damage, and the cell ultimately undergoes apoptosis. mdpi.comnih.gov The disruption of autophagy is considered a key step in TBT-induced toxicity in Leydig and Sertoli cells. nih.govresearchgate.net

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A primary mechanism of TBT toxicity is the induction of oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. frontiersin.org TBT exposure has been consistently shown to increase the generation of ROS, such as superoxide (B77818) anions, in various tissues. nih.govfrontiersin.orgnih.gov

This ROS generation leads to widespread cellular damage, including lipid peroxidation (damage to cell membranes) and protein carbonylation. nih.gov In testicular cells, an initial rise in intracellular calcium is followed by ROS generation and a depletion of glutathione (B108866) (a major antioxidant), resulting in oxidative damage and cell death. nih.gov Similarly, in the vascular system, TBT induces oxidative stress by increasing superoxide anion production, which contributes to endothelial dysfunction. frontiersin.org This pathway of ROS-induced damage is a common feature of TBT's toxicity across different biological systems, from invertebrates to mammals. nih.govresearchgate.netresearchgate.netbeyondpesticides.org

Mechanisms of Cell Death (Apoptosis vs. Necrosis)

The mode of cell death induced by tributyltin is concentration-dependent. At lower, sub-necrotic concentrations, TBT typically induces apoptosis. nih.govucl.ac.uk This programmed cell death is characterized by controlled cellular dismantling, DNA fragmentation, and the formation of apoptotic bodies, as observed in thymocytes and Sertoli cells. nih.govucl.ac.uk

However, at higher concentrations, TBT can cause necrosis, a more chaotic form of cell death that involves cell swelling, membrane rupture, and the release of cellular contents, often triggering an inflammatory response. ucl.ac.uk Studies on thymocytes treated with bis(tri-n-butyltin) oxide (TBTO) demonstrated that cytotoxic but subnecrotic concentrations (0.1-2 µM) led to apoptosis, while higher concentrations (5-10 µM) rapidly produced necrosis. nih.gov This dual mechanism indicates that TBT can overwhelm the cell's ordered apoptotic machinery at high exposure levels, leading directly to necrotic cell death. beyondpesticides.org

The table below summarizes the cellular and molecular toxicity pathways affected by TBT.

| Pathway | Key Cellular Effects | Affected Cell Types (Examples) |

| Apoptosis & Cell Cycle Dysregulation | Induction of programmed cell death, cell cycle arrest. nih.gov | Sertoli cells, thymocytes, pro-B cells, macrophages. nih.govnih.govmdpi.com |

| Endoplasmic Reticulum (ER) Stress | Accumulation of unfolded proteins, activation of UPR, disruption of Ca2+ homeostasis. merckmillipore.commdpi.com | Hepatocytes, neuronal cells, Sertoli cells, Leydig cells. nih.govmerckmillipore.commdpi.comresearchgate.net |

| Autophagy Disruption | Inhibition of autophagic degradation, impaired lysosomal function, accumulation of autophagosomes. nih.gov | Neuronal cells, hepatocytes, Sertoli cells, Leydig cells. nih.govmdpi.comresearchgate.netnih.gov |

| Oxidative Stress & ROS Generation | Increased production of reactive oxygen species, lipid peroxidation, depletion of antioxidants. nih.govnih.gov | Testicular cells, endothelial cells, hepatocytes, hemocytes. nih.govfrontiersin.orgnih.gov |

| Cell Death Mechanisms | Induces apoptosis at lower concentrations and necrosis at higher concentrations. nih.govucl.ac.uk | Thymocytes, various other cell types. ucl.ac.ukbeyondpesticides.org |

Immunomodulatory Effects (e.g., on immune cell function, cytokine and chemokine production)

Tributyltin (TBT) compounds are potent immunotoxic agents, capable of altering the function and viability of immune cells, which can significantly impact immune responses in various organisms. nih.gov In fish, such as Oncorhynchus mykiss, TBT exposure has been linked to thymic atrophy and a reduction in the circulating lymphocyte population. nih.gov This impairment of T-cell-mediated functions is a characteristic toxic effect of TBT. oregon.gov The mortality of marine mammals like bottlenose dolphins and sea otters found in contaminated areas has been associated with a diminished immune capacity to combat infectious diseases, linked to high tissue concentrations of TBT. nih.gov

At the cellular level, TBT disrupts the homeostasis of cytokine and chemokine production. nih.gov Cytokines and chemokines are small proteins crucial for cell signaling, particularly in orchestrating immune responses. frontiersin.org TBT has been shown to modify the secretion of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) from human immune cell preparations. tnstate.edunih.gov Studies indicate that the effect is concentration-dependent; lower concentrations of TBT (typically 5-50 nM) tend to elevate IL-1β secretion, while higher concentrations (200 nM) generally block its secretion. nih.gov This dysregulation is thought to occur through the activation of mitogen-activated protein kinase (MAPK) pathways (p44/42 and p38). nih.gov

Further research has demonstrated that TBT stimulates the production of pro-inflammatory cytokines IL-1β and IL-6 by human peripheral blood mononuclear cells (PBMCs). nih.gov This effect also involves the activation of MAPKs. nih.gov The mechanism may involve TBT interacting with Toll-like receptors (TLRs), which are key in activating immune cells to produce these cytokines. nih.gov

Table 1: Effects of Tributyltin (TBT) on Cytokine Production

| Cytokine | Effect of Low TBT Concentration | Effect of High TBT Concentration | Cell Type Studied | Proposed Mechanism |

|---|---|---|---|---|

| Interleukin-1β (IL-1β) | Increased secretion tnstate.edunih.gov | Blocked secretion tnstate.edunih.gov | Human PBMCs, NK cells, Granulocytes tnstate.edunih.gov | Activation of MAPK pathways (p38, p44/42) nih.gov |

| Interleukin-6 (IL-6) | Increased production nih.gov | Decreased production tnstate.edu | Human PBMCs nih.gov | Activation of MAPK pathways nih.govtnstate.edu |

Neurotoxicity in Non-Human Organisms (e.g., neuroblastoma cell lines)

The neurotoxic potential of tributyltin compounds has been evaluated using in vitro models such as human neuroblastoma cell lines. nih.gov These studies reveal that TBT can induce significant cytotoxic effects even at very low concentrations (0.1–1 μM). nih.gov The mechanisms of TBT-induced cell death in neuroblastoma cells involve pathways leading to apoptosis and necrosis. nih.gov Indicators of this toxicity include the inhibition of cell viability and proliferation, alterations in the F-actin cytoskeleton, changes to mitochondrial membrane potential, the production of reactive oxygen species (ROS), and DNA fragmentation. nih.gov At higher concentrations, TBT has been shown to cause the release of lactate (B86563) dehydrogenase, a marker of cell membrane damage. nih.gov

Comparative Ecotoxicology and Species Sensitivity Distributions (SSDs)

Tributyltin compounds are highly toxic to a wide array of aquatic organisms, with different taxa exhibiting varying levels of sensitivity. orst.edu Molluscs are particularly sensitive and are often used as indicator species for TBT pollution. orst.edu Organisms such as oysters, clams, and mussels experience mortality, reduced growth, shell thickening, and malformations at low TBT concentrations. oregon.govorst.edu A well-documented effect in some snail species is "imposex," a condition where females develop male sexual characteristics. oregon.gov

Crustaceans are also highly vulnerable; for instance, lobster larvae show an almost complete cessation of growth at TBT concentrations as low as 1.0 µg/L. orst.edu In the blue crab Callinectes sapidus, exposure to environmentally relevant concentrations (100 and 1000 ng/L) for seven days was found to disrupt metabolic and oxidative balance. mdpi.com

Fish have been shown to be adversely affected by TBT. wikipedia.org Developmental studies on the Japanese rice fish (Oryzias latipes) revealed that TBT exposure slowed developmental rates and caused tail abnormalities in embryos in a concentration-dependent manner. wikipedia.org Research also indicates that TBT reduces resistance to infection in fish that live on the seabed, where TBT levels can be high. wikipedia.org

Marine unicellular algae are also highly sensitive, with TBT inhibiting cell survival at very low concentrations; the 72-hour EC50 (the concentration that affects 50% of the population) ranges from 0.33 µg/L to 1.03 µg/L. orst.edu While less data is available for birds, TBT is considered moderately toxic to this group. orst.edu